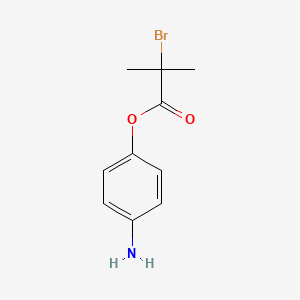

Propanoic acid, 2-bromo-2-methyl-, 4-aminophenyl ester

Description

Propanoic acid, 2-bromo-2-methyl-, 4-aminophenyl ester (C₁₀H₁₂BrNO₂) is a brominated ester derivative of propanoic acid. Its structure features a 2-bromo-2-methylpropanoic acid backbone esterified with a 4-aminophenyl group. This compound is of interest in pharmaceutical and agrochemical research due to its hybrid functional groups, which may enhance bioavailability or reactivity compared to simpler esters .

Properties

IUPAC Name |

(4-aminophenyl) 2-bromo-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,11)9(13)14-8-5-3-7(12)4-6-8/h3-6H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHGZHZEDOPJDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC1=CC=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728540 | |

| Record name | 4-Aminophenyl 2-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255042-71-8 | |

| Record name | 4-Aminophenyl 2-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-bromo-2-methyl-, 4-aminophenyl ester typically involves the esterification of 2-bromo-2-methylpropanoic acid with 4-aminophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography would be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-bromo-2-methyl-, 4-aminophenyl ester can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom in the 2-bromo-2-methylpropanoic acid moiety can be substituted by nucleophiles such as amines or thiols.

Ester hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and 4-aminophenol.

Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Ester hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiols.

Ester hydrolysis: The major products are 2-bromo-2-methylpropanoic acid and 4-aminophenol.

Oxidation and reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Organic Chemistry

Propanoic acid, 2-bromo-2-methyl-, 4-aminophenyl ester serves as an intermediate in synthesizing complex organic molecules. It is utilized in various organic reactions due to its reactive bromine atom, which can undergo nucleophilic substitution reactions with amines or thiols.

Biochemical Studies

The compound is valuable in biochemical assays and enzyme mechanism studies. Its structure allows it to interact with biological targets, making it useful for probing enzyme activity and understanding metabolic pathways.

Pharmaceutical Development

Research indicates potential applications in drug development, particularly concerning inflammation and immune response modulation. Compounds related to this structure have shown efficacy in reducing polymorphonuclear leukocyte (PMN) infiltration in models of inflammation, suggesting therapeutic potential for conditions like rheumatoid arthritis and cerebral ischemia .

Case Studies

Case Study 1: Inhibition of Neutrophil Chemotaxis

A study demonstrated that derivatives of propanoic acid can inhibit chemotaxis of human monocytes. This inhibition was assessed using a microchamber method where the ability of the compound to reduce PMN movement was evaluated under inflammatory conditions .

Case Study 2: Neuroprotective Effects

In a model of transient cerebral ischemia induced by middle cerebral artery occlusion in rats, the compound exhibited significant neuroprotective effects by reducing infarct size and improving neurological function. This suggests its potential use in treating acute neurological injuries .

Mechanism of Action

The mechanism of action of propanoic acid, 2-bromo-2-methyl-, 4-aminophenyl ester involves its interaction with specific molecular targets. The bromine atom in the molecule can participate in nucleophilic substitution reactions, while the ester and amine groups can interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following compounds are structurally analogous to the target molecule, differing in ester groups, substituents, or halogenation:

Key Observations :

- Bromophenoxy or chlorophenoxy substituents () increase molecular weight and steric bulk compared to the target’s aminophenyl group .

Physical Properties

Esters generally exhibit lower boiling and melting points than their parent carboxylic acids due to reduced hydrogen bonding (). However, aromatic or polar substituents can alter these trends:

- Propanoic acid, 2-(4-bromophenoxy)-2-methyl-, ethyl ester (): Higher molecular weight (287.15 g/mol) implies elevated boiling/melting points compared to alkyl esters.

- Target compound: The 4-aminophenyl group likely increases polarity, leading to higher solubility in polar solvents (e.g., water or ethanol) compared to non-aromatic esters .

Biological Activity

Overview

Propanoic acid, 2-bromo-2-methyl-, 4-aminophenyl ester (CAS No. 255042-71-8) is an organic compound characterized by its complex structure, which includes a brominated propanoic acid moiety and an aminophenyl ester group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- Molecular Formula : C11H12BrNO2

- Molecular Weight : 272.12 g/mol

- Structure : The compound features a bromine atom, a methyl group, and an amino group attached to a phenyl ring, which are crucial for its biological interactions.

Synthesis

The synthesis of propanoic acid, 2-bromo-2-methyl-, 4-aminophenyl ester typically involves:

- Esterification : The reaction of 2-bromo-2-methylpropanoic acid with 4-aminophenol.

- Catalysts : Commonly used catalysts include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

- Conditions : The reaction is performed under reflux in solvents like dichloromethane or tetrahydrofuran (THF).

The biological activity of propanoic acid, 2-bromo-2-methyl-, 4-aminophenyl ester is attributed to its ability to interact with various biological targets:

- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds that may exhibit different biological activities.

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing their activity and potentially leading to therapeutic effects.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that derivatives of propanoic acid can exhibit antimicrobial properties. A study demonstrated that compounds similar to propanoic acid derivatives showed significant inhibition against various bacterial strains .

- Anticancer Properties : Another study explored the potential anticancer effects of related compounds. It was found that certain derivatives could induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation .

- Inflammation Modulation : Compounds related to propanoic acid have been studied for their ability to modulate inflammatory responses. In vitro studies suggested that these compounds could reduce the production of pro-inflammatory cytokines in macrophages .

Comparative Analysis

Q & A

Q. What are the optimal synthetic routes for Propanoic acid, 2-bromo-2-methyl-, 4-aminophenyl ester in laboratory settings?

The synthesis typically involves esterification of 2-bromo-2-methylpropanoic acid with 4-aminophenol. A common method employs acid catalysts (e.g., sulfuric acid) under reflux conditions to drive the reaction to completion . Alternative routes may use tert-butyl esters as intermediates to protect reactive groups, as seen in analogous brominated esters . Key steps include:

- Pre-activation of the carboxylic acid (e.g., via acyl chlorides).

- Controlled reaction with 4-aminophenol in anhydrous solvents (e.g., THF or DCM).

- Purification via column chromatography or recrystallization.

Q. What analytical techniques are recommended for characterizing this compound?

Standard characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm ester linkage and bromine substitution patterns (e.g., δ ~1.7 ppm for methyl groups adjacent to bromine) .

- IR Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~3350 cm (amine N-H) .

- GC-MS : To verify purity and molecular ion peaks (e.g., m/z 287 for [M]) .

- Elemental Analysis : Validate C, H, N, and Br content .

Q. What safety precautions are necessary when handling this compound?

- Exposure Control : Use fume hoods, gloves, and goggles to avoid inhalation or skin contact. Brominated compounds may release toxic fumes upon decomposition .

- First Aid : Immediate rinsing with water for skin/eye contact; seek medical evaluation if ingested .

- Storage : In airtight containers away from light and moisture to prevent hydrolysis of the ester or amine groups .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The bromine at the β-position enhances electrophilicity, making the compound susceptible to S2 reactions . For example:

- Reaction with amines or thiols yields substituted derivatives (e.g., thioesters or amides) .

- Steric hindrance from the methyl groups may slow reactivity, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures .

- Mechanistic studies using kinetic isotope effects or Hammett plots can quantify substituent effects .

Q. What computational methods are used to predict the compound’s electronic properties and reaction pathways?

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks. For example, the bromine atom’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic substitutions .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological systems .

- Software packages like Gaussian or ORCA are commonly used with basis sets (e.g., B3LYP/6-31G**) .

Q. Are there contradictions in reported biological activities of this compound or its analogs?

- Antimicrobial Activity : Some studies report moderate activity against Gram-positive bacteria (e.g., S. aureus), while others show no efficacy against Gram-negative strains. These discrepancies may arise from variations in assay conditions (e.g., concentration, solvent) or bacterial membrane permeability .

- Cytotoxicity : Conflicting data on mammalian cell toxicity suggest dependency on the 4-aminophenyl group’s redox behavior, which requires further structure-activity relationship (SAR) studies .

Q. Methodological Notes

- Synthetic Optimization : Monitor reaction progress via TLC and adjust catalyst loading to minimize side products (e.g., diesters or hydrolysis byproducts) .

- Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook or PubChem to resolve ambiguities .

- Biological Assays : Include positive controls (e.g., ampicillin for antimicrobial tests) and replicate experiments to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.